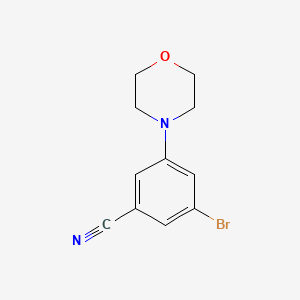

3-Bromo-5-morpholinobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-5-9(8-13)6-11(7-10)14-1-3-15-4-2-14/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTGYUCAEDJNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286329 | |

| Record name | 3-Bromo-5-(4-morpholinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129540-92-6 | |

| Record name | 3-Bromo-5-(4-morpholinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129540-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(4-morpholinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Morpholinobenzonitrile

Strategies for Introducing the Morpholine (B109124) Moiety

The incorporation of the morpholine ring onto the benzonitrile (B105546) backbone is a critical step in the synthesis of 3-Bromo-5-morpholinobenzonitrile. This can be achieved through several methods, primarily involving nucleophilic aromatic substitution or the construction of the morpholine ring on a pre-existing aminobenzonitrile core.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful tool for forming carbon-nitrogen bonds on aromatic rings, particularly those activated by electron-withdrawing groups. In the context of synthesizing this compound, this typically involves the reaction of morpholine with a di-substituted benzonitrile precursor.

One common approach is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. wikipedia.orgrsc.org This reaction is highly versatile and tolerates a wide range of functional groups. For the synthesis of the target molecule, a likely starting material would be 3,5-dibromobenzonitrile (B1351247). The reaction would proceed by treating 3,5-dibromobenzonitrile with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich phosphines often providing the best results. wikipedia.org

| Starting Material | Reagents | Catalyst System | Product | Ref. |

| 3,5-Dibromobenzonitrile | Morpholine, Base (e.g., NaOtBu) | Palladium Precatalyst (e.g., Pd(OAc)2), Phosphine Ligand (e.g., XPhos, SPhos) | This compound | wikipedia.org |

| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine, Base (e.g., Cs2CO3) | Palladium Precatalyst (e.g., Pd2(dba)3), Phosphine Ligand (e.g., Xantphos) | 2-(Aryl/heteroaryl)-6-(morpholin-4-yl)-4-trifluoromethyl-quinolines | rsc.org |

Table 1: Examples of Buchwald-Hartwig Amination for the Synthesis of Morpholine-Substituted Aromatics.

Another SNAr strategy involves the use of a substrate with a good leaving group other than bromine, such as a nitro group. For instance, 3-bromo-5-nitrobenzonitrile (B1276932) could potentially be reacted with morpholine under suitable conditions to displace the nitro group. However, the high temperatures often required for such reactions might lead to side products.

Exploration of Alternative Morpholine Synthesis Routes

An alternative to directly introducing the morpholine ring is to construct it from a precursor already attached to the benzonitrile framework. This can be achieved by starting with 3-amino-5-bromobenzonitrile. The amino group can then be bis-alkylated to form the morpholine ring. A common reagent for this transformation is bis(2-chloroethyl) ether in the presence of a base. This method avoids the need for a transition metal catalyst but may require harsh reaction conditions.

Methodologies for Bromination on the Benzonitrile Core

The introduction of a bromine atom at the 3-position of the benzonitrile ring is another key synthetic consideration. This can be accomplished either through regioselective bromination of a morpholinobenzonitrile precursor or by using a pre-brominated starting material.

Regioselective Bromination Techniques

The direct bromination of 3-morpholinobenzonitrile presents a challenge in controlling the position of the incoming bromine atom. The morpholino group is an ortho, para-director, meaning it will activate the positions ortho and para to it for electrophilic substitution. Therefore, direct bromination would likely yield a mixture of isomers, with the desired 3-bromo product being a minor component.

To achieve regioselectivity, specific brominating agents and conditions are necessary. The use of N-bromosuccinimide (NBS) is a common method for the bromination of aromatic compounds. nih.gov The reaction conditions, such as the solvent and the presence of a catalyst, can influence the regioselectivity. For instance, carrying out the reaction in a non-polar solvent at low temperatures might favor the desired isomer.

| Starting Material | Brominating Agent | Conditions | Major Product(s) | Ref. |

| Anisole | NBS, MeCN | Room Temperature | p-Bromoanisole | nih.gov |

| 3-Hydroxybenzonitrile | NBS, MeCN, 60 °C | 2-Bromo-5-hydroxybenzonitrile | nih.gov |

Table 2: Examples of Regioselective Bromination using NBS.

Synthesis of Halogenated Benzonitrile Precursors

An alternative to direct bromination is to start with a benzonitrile core that already contains the desired bromine atom at the 3-position. A versatile starting material for this approach is 3,5-dibromobenzonitrile. As mentioned in section 2.1.1, this compound can undergo a selective mono-amination reaction with morpholine under carefully controlled Buchwald-Hartwig conditions to yield this compound.

The synthesis of 3,5-dibromobenzonitrile itself can be achieved from 3,5-dibromoaniline. The aniline (B41778) can be converted to the corresponding diazonium salt, which is then displaced by a cyano group in a Sandmeyer reaction.

Convergent Synthesis Approaches to this compound

A potential convergent synthesis of this compound could involve a Suzuki coupling reaction. This would require the synthesis of two key intermediates: a boronic acid or ester derivative of one fragment and a halide-substituted derivative of the other.

For instance, one could synthesize (3-cyano-5-morpholinophenyl)boronic acid and couple it with a suitable bromine-containing coupling partner. Alternatively, one could prepare 3-bromo-5-iodobenzonitrile (B3028720) and couple it with a morpholine-containing boronic acid derivative. The Suzuki coupling is a robust and widely used reaction in organic synthesis, and its application here would offer a flexible and efficient route to the target molecule.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product |

| 3-Bromo-5-iodobenzonitrile | Morpholineboronic acid pinacol (B44631) ester | Palladium Catalyst, Base | This compound |

| 3-Iodo-5-morpholinobenzonitrile | Bromoboronic acid | Palladium Catalyst, Base | This compound |

Table 3: Hypothetical Convergent Suzuki Coupling Routes.

Sequential Functionalization Strategies

Sequential functionalization is the most common and well-controlled method for preparing this compound. This strategy typically involves the reaction of a 1-bromo-3-halo-5-nitrobenzene or, more commonly, a dihalobenzonitrile precursor with morpholine.

A highly effective approach starts with 3-bromo-5-fluorobenzonitrile . The fluorine atom is an excellent leaving group in SNAr reactions, significantly more reactive than bromine, due to the high electronegativity of fluorine which strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic. The reaction proceeds by the nucleophilic attack of morpholine on the carbon atom bearing the fluorine atom. This process is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The base is necessary to deprotonate the morpholine nitrogen, increasing its nucleophilicity, or to neutralize the hydrogen fluoride (B91410) (HF) generated during the reaction.

Alternatively, 3,5-dibromobenzonitrile can be used as the starting material. However, achieving selective monosubstitution can be more challenging due to the similar reactivity of the two bromine atoms. Controlling the stoichiometry (using only one equivalent of morpholine) and reaction conditions (lower temperatures and shorter reaction times) is crucial to minimize the formation of the di-substituted byproduct, 3,5-dimorpholinobenzonitrile. The lower reactivity of bromine compared to fluorine as a leaving group in SNAr reactions often necessitates harsher conditions, such as higher temperatures, to achieve a reasonable reaction rate.

The table below outlines representative conditions for the key SNAr step in a sequential synthesis.

| Starting Material | Nucleophile | Base | Solvent | Temperature | Key Advantage |

|---|---|---|---|---|---|

| 3-Bromo-5-fluorobenzonitrile | Morpholine | K₂CO₃ or Et₃N | DMSO, DMF | 80-120 °C | High regioselectivity and reactivity due to fluorine leaving group. |

| 3,5-Dibromobenzonitrile | Morpholine | K₂CO₃ or NaH | DMF, NMP | 100-150 °C | More accessible starting material, but potential for disubstitution. |

One-Pot Reaction Sequences

While a dedicated one-pot synthesis for this compound is not extensively documented in literature, the principles of SNAr chemistry allow for the conceptual design of such a process. A hypothetical one-pot reaction could start from a more basic precursor like 3-bromobenzonitrile (B1265711). This would involve a sequence of in situ halogenation followed by nucleophilic substitution.

For instance, the process could begin with the bromination of 3-hydroxybenzonitrile to form 3-bromo-5-hydroxybenzonitrile, followed by conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or triflate), and finally, substitution with morpholine. However, such a multi-step, one-pot process would be highly complex to optimize. The primary challenges include reagent compatibility and the prevention of side reactions, such as reaction of the nucleophile with the intermediate reagents.

A more plausible one-pot approach involves the sequential SNAr on a dihalogenated precursor where the halogens have differential reactivity, such as 3-bromo-5-fluorobenzonitrile. In this scenario, one could first perform a reaction with a different nucleophile at a lower temperature to displace the fluorine, and then, after an intermediate workup or direct addition of new reagents, perform a second substitution on the bromine atom under more forcing conditions. This leads to complex, differentially substituted benzonitriles in a single vessel.

Scalability and Process Optimization in this compound Synthesis

Moving from laboratory synthesis to large-scale industrial production introduces a new set of challenges that require significant process optimization. The focus shifts from simple yield to factors like cost, safety, purity, and environmental impact.

Considerations for Large-Scale Preparation

When scaling up the synthesis of this compound, several factors must be meticulously managed:

Thermal Management: SNAr reactions with amines are often highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of impurities. The choice of reactor (e.g., jacketed reactors with efficient stirring) and solvent plays a key role.

Reagent and Solvent Cost: The cost of starting materials, reagents, and solvents becomes a major driver of process viability. While solvents like DMF and DMSO are effective, their cost, toxicity, and difficulty in removal/recycling may lead researchers to explore alternatives like 2-MeTHF in aqueous biphasic media for greener and more economical processes. acs.org

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and expensive at an industrial scale. The process must be optimized to yield a product of high purity that can be isolated by crystallization. This involves carefully controlling reaction conditions to minimize byproduct formation and selecting an appropriate crystallization solvent system. Purity levels of 98% or higher are often required for pharmaceutical intermediates. innospk.com

Workup and Waste Management: The workup procedure must be efficient and generate minimal waste. This includes quenching the reaction, separating phases, and treating aqueous waste streams containing salts and residual solvents.

The following table summarizes key considerations for scaling the synthesis.

| Factor | Laboratory Scale Focus | Large Scale Consideration |

|---|---|---|

| Purification | Flash Chromatography | Crystallization, Distillation |

| Thermal Control | Heating mantle, oil bath | Jacketed reactors, active cooling systems |

| Solvent Choice | Optimal reactivity (e.g., DMSO, DMF) | Cost, safety, boiling point, recyclability (e.g., Toluene, 2-MeTHF). acs.org |

| Safety | Standard fume hood procedures | Process hazard analysis (PHA), containment, handling of bulk reagents. |

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers a powerful solution to many of the challenges associated with scaling up batch reactions. nih.gov Instead of large vessels, reagents are pumped through narrow tubes or channels where they mix and react. This technology is particularly well-suited for the synthesis of this compound via SNAr.

Key advantages include:

Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous heating or cooling, providing precise temperature control and mitigating the risks of exothermic reactions. nih.gov

Enhanced Safety: The small volume of reactants within the reactor at any given time significantly reduces the risk associated with hazardous reagents or exothermic events.

Rapid Optimization and Scalability: Reaction parameters like temperature, pressure, and residence time can be varied quickly to find the optimal conditions. Scaling up is achieved by running the reactor for a longer duration or by using multiple reactors in parallel ("scaling out"), rather than by using larger, more dangerous reactors.

Improved Selectivity: The precise control over stoichiometry and temperature can lead to higher selectivity in reactions like the mono-amination of 3,5-dibromobenzonitrile, reducing the formation of unwanted byproducts. nih.gov

A continuous flow setup for this synthesis would involve pumping separate streams of the dihalobenzonitrile precursor and a morpholine/base solution into a heated mixing zone or reactor coil, where the reaction occurs within minutes. The product stream emerging from the reactor could then be directed to an in-line purification or crystallization unit.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in a variety of coupling reactions involving this compound. nih.gov These reactions are fundamental to modern organic synthesis, offering mild and efficient routes to a diverse range of compounds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating aryl-aryl bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. wikipedia.orglibretexts.org

A key precursor for the Suzuki-Miyaura reaction is a boronate ester. This compound can be converted into its corresponding boronate ester through several methods. One common approach involves the reaction of the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. uwindsor.ca This process, often referred to as Miyaura borylation, directly installs the boronate ester group at the position of the bromine atom. wikipedia.org Alternatively, the aryl bromide can be converted to an organometallic intermediate, such as a Grignard or organolithium reagent, which is then treated with a borate (B1201080) ester like trimethyl borate or triisopropyl borate to form the desired boronate ester. nih.gov The resulting boronate esters are generally stable and can be readily purified and used in subsequent coupling reactions. researchgate.net

Table 1: Methods for Boronate Ester Formation

| Method | Reagents | Description |

| Miyaura Borylation | Bis(pinacolato)diboron, Palladium Catalyst, Base | Direct conversion of the aryl bromide to the corresponding pinacol boronate ester. uwindsor.ca |

| Grignard Reaction | Magnesium, Borate Ester | Formation of a Grignard reagent from the aryl bromide, followed by reaction with a borate ester. nih.gov |

| Lithium-Halogen Exchange | Organolithium Reagent, Borate Ester | Reaction of the aryl bromide with an organolithium reagent at low temperature, followed by quenching with a borate ester. nih.gov |

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step in the cycle. wikipedia.orglibretexts.org

Transmetalation: The organoboron reagent (e.g., a boronic acid or boronate ester) transfers its organic group to the palladium center. This step requires the presence of a base to activate the organoboron compound. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.org

The choice of ligands on the palladium catalyst, the base, and the solvent can significantly influence the efficiency and scope of the reaction. libretexts.org Electron-donating ligands can facilitate the oxidative addition step, while the base plays a crucial role in the transmetalation step by forming a more nucleophilic borate species. wikipedia.orgorganic-chemistry.org

Heck and Sonogashira Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound can also participate in other important palladium-catalyzed cross-coupling reactions.

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. benthamopen.com This reaction is typically carried out in the presence of a palladium catalyst and a base.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is cocatalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orglibretexts.org The Sonogashira reaction is a valuable tool for the synthesis of arylalkynes. researchgate.net

Table 2: Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product |

| Heck | Alkene | Palladium Catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Palladium Catalyst, Copper(I) salt, Base | Arylalkyne |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide range of primary and secondary amines at the position of the bromine atom in this compound. The reaction typically employs a palladium catalyst with specialized phosphine ligands and a base. wikipedia.orgorganic-chemistry.org This method is a significant improvement over traditional methods for forming aryl-amine bonds, which often require harsh conditions. wikipedia.org The development of sophisticated ligands has greatly expanded the scope and functional group tolerance of the Buchwald-Hartwig amination. wikipedia.orgnih.gov

Reactivity of the Nitrile Group

The nitrile group (-C≡N) in this compound is another key functional group that can undergo a variety of chemical transformations. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring, making the carbon atom of the nitrile group electrophilic.

The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide, respectively. It can also be reduced to a primary amine using reducing agents such as lithium aluminum hydride. Furthermore, the nitrile group can participate in cycloaddition reactions and can be converted to various heterocyclic systems, such as tetrazoles, by reaction with azides. The presence of the nitrile group is also compatible with many palladium-catalyzed cross-coupling reactions, allowing for its retention while other parts of the molecule are modified. nih.gov

Hydrolysis and Derivatization to Carboxylic Acids or Amides

The conversion of the nitrile group to a carboxylic acid or an amide is a fundamental transformation in organic synthesis. While specific literature on the hydrolysis of this compound is not extensively detailed, the general principles of nitrile hydrolysis are well-established and applicable.

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid, in an aqueous solution. The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. This initially forms a primary amide, which can then undergo further hydrolysis under the reaction conditions to yield the corresponding carboxylic acid. The choice of reaction conditions, such as temperature and reaction time, can often be tuned to favor the isolation of either the amide or the carboxylic acid.

Base-catalyzed hydrolysis offers an alternative route, typically employing a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate that, upon protonation during workup, yields the amide. Similar to acid-catalyzed hydrolysis, prolonged reaction times or harsher conditions will lead to the formation of the carboxylate salt, which upon acidification, gives the carboxylic acid.

A series of N-substituted benzamide (B126) derivatives have been synthesized, some of which include a morpholine moiety, highlighting the utility of nitrile hydrolysis in the preparation of biologically active compounds. researchgate.net For instance, the synthesis of certain benzamide derivatives as potential antiprion agents involved the initial formation of a benzamide scaffold which could be conceptually derived from a corresponding benzonitrile. nih.gov

Table 1: Hypothetical Hydrolysis and Derivatization of this compound

| Product | Reagents and Conditions (Hypothetical) |

| 3-Bromo-5-morpholinobenzamide | H₂SO₄ (conc.), H₂O, heat or NaOH, H₂O/EtOH, heat |

| 3-Bromo-5-morpholinobenzoic acid | H₂SO₄ (conc.), H₂O, prolonged heat or NaOH, H₂O/EtOH, prolonged heat, then H₃O⁺ |

Reduction to Amines

The reduction of the nitrile group to a primary amine (a benzylamine (B48309) derivative in this case) is another crucial transformation that opens up avenues for further functionalization. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The hydride attacks the nitrile carbon, and after a series of steps and an aqueous workup, the primary amine is obtained. Given the presence of the bromine atom, careful control of the reaction conditions would be necessary to avoid potential side reactions, although LiAlH₄ is generally chemoselective for the reduction of nitriles over aryl halides.

Catalytic hydrogenation offers a milder alternative for nitrile reduction. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is often carried out in a solvent like ethanol (B145695) or methanol. This method is generally compatible with aryl halides, making it a potentially suitable method for the reduction of this compound without affecting the bromine atom.

The synthesis of various biologically active compounds, such as tyrosine kinase inhibitors, often involves the introduction of an aminomethyl group, which can be prepared from the corresponding nitrile. nih.gov

Table 2: Hypothetical Reduction of this compound

| Product | Reagents and Conditions (Hypothetical) |

| (3-Bromo-5-morpholinophenyl)methanamine | 1. LiAlH₄, THF; 2. H₂O |

| (3-Bromo-5-morpholinophenyl)methanamine | H₂, Pd/C, EtOH |

Reactivity of the Bromine Atom Beyond Cross-Coupling

The bromine atom on the aromatic ring is a key functional group that allows for a variety of transformations, including nucleophilic displacement and metal-halogen exchange reactions.

Nucleophilic Displacement Reactions

While nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides is generally difficult, the presence of the electron-withdrawing nitrile group on the ring can facilitate such reactions under certain conditions. However, the activating effect of a single cyano group in the meta position is not as strong as ortho or para substitution. Nevertheless, with strong nucleophiles and potentially harsh reaction conditions (high temperature, strong base), displacement of the bromine atom may be achievable.

For instance, reactions of 5-bromo-1,2,3-triazines with phenols have been reported to proceed via a nucleophilic aromatic substitution mechanism. nih.gov Although a different heterocyclic system, this demonstrates the possibility of displacing a bromine atom in an electron-deficient aromatic ring. In the context of this compound, potential nucleophiles could include alkoxides, thiolates, and amines. The synthesis of 5-bromo-3-morpholinopyridin-2-amine (B1382106) involves the nucleophilic substitution of a chlorine atom with morpholine, showcasing the reactivity of halopyridines with amine nucleophiles.

Table 3: Hypothetical Nucleophilic Displacement Reactions of this compound

| Nucleophile | Product (Hypothetical) | Conditions (Hypothetical) |

| RO⁻ | 3-Alkoxy-5-morpholinobenzonitrile | NaOR, high temperature |

| RS⁻ | 3-(Alkylthio)-5-morpholinobenzonitrile | NaSR, high temperature |

| R₂NH | 3-(Dialkylamino)-5-morpholinobenzonitrile | R₂NH, strong base, high temperature |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction involves the treatment of an aryl halide with an organometallic reagent, typically an organolithium or a Grignard reagent, to generate a new organometallic species. wikipedia.org

Lithium-halogen exchange on this compound could be achieved using an alkyllithium reagent such as n-butyllithium or t-butyllithium, usually at low temperatures in an ethereal solvent like THF. This would generate a lithiated intermediate, 3-lithio-5-morpholinobenzonitrile. This highly reactive species can then be quenched with a variety of electrophiles to introduce new functional groups at the 3-position. For example, reaction with carbon dioxide followed by acidic workup would yield 3-cyano-5-morpholinobenzoic acid. Quenching with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively. Studies on bromoaryl-substituted β-lactams have shown that halogen-metal exchange can be performed chemoselectively at low temperatures. tcnj.edu

Magnesium-halogen exchange can be accomplished using a Grignard reagent, such as isopropylmagnesium chloride, often in the presence of a lithium salt (Knochel-Hauser conditions). nih.gov This method often offers better functional group tolerance compared to organolithium reagents. The resulting Grignard reagent, 3-(chloromagnesio)-5-morpholinobenzonitrile, can then react with various electrophiles in a similar manner to the organolithium species.

Table 4: Hypothetical Metal-Halogen Exchange Reactions of this compound

| Reagent | Intermediate | Electrophile | Final Product (Hypothetical) |

| n-BuLi | 3-Lithio-5-morpholinobenzonitrile | CO₂ | 3-Cyano-5-morpholinobenzoic acid |

| n-BuLi | 3-Lithio-5-morpholinobenzonitrile | DMF | 3-Cyano-5-morpholinobenzaldehyde |

| i-PrMgCl·LiCl | 3-(Magnesio)-5-morpholinobenzonitrile | I₂ | 3-Iodo-5-morpholinobenzonitrile |

Transformational Chemistry of the Morpholine Ring System

The morpholine ring itself can be a site of chemical modification, although these reactions are less common than those involving the nitrile or bromine functionalities.

Modifications and Derivatizations of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a tertiary amine and thus possesses a lone pair of electrons, making it nucleophilic and basic. It can undergo reactions such as quaternization and oxidation.

N-Alkylation of the morpholine nitrogen would lead to the formation of a quaternary ammonium (B1175870) salt. This could be achieved by reacting this compound with an alkyl halide, such as methyl iodide. The resulting salt would have increased water solubility.

N-Oxidation of the morpholine nitrogen would yield the corresponding N-oxide. This transformation is typically carried out using an oxidizing agent like hydrogen peroxide or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide can exhibit different biological activities and physical properties compared to the parent amine.

While no specific examples for this compound are available, the general reactivity of the morpholine nitrogen is well-understood and these transformations are expected to be feasible.

Table 5: Hypothetical Modifications of the Morpholine Nitrogen

| Reaction | Reagent | Product (Hypothetical) |

| N-Alkylation | CH₃I | 4-(3-Bromo-5-cyanophenyl)-4-methylmorpholin-4-ium iodide |

| N-Oxidation | H₂O₂ or m-CPBA | 4-(3-Bromo-5-cyanophenyl)morpholine 4-oxide |

Reactivity and Transformational Chemistry of 3 Bromo 5 Morpholinobenzonitrile

Functionalization of the Morpholine (B109124) Ring

The chemical literature provides insights into several methodologies for the functionalization of morpholine rings, which could theoretically be applied to the morpholine moiety of 3-bromo-5-morpholinobenzonitrile. These approaches primarily involve C-H activation, radical reactions, and oxidative cleavage, offering potential pathways to novel derivatives.

One of the most direct theoretical approaches for functionalizing the morpholine ring carbons of this compound is through C-H activation. Research has demonstrated the site-selective C-H functionalization of N-aryl morpholines. acs.org Specifically, the use of a chiral dirhodium tetracarboxylate catalyst can facilitate the reaction of N-aryl morpholines with donor/acceptor carbenes, leading to selective functionalization at the α-position to the nitrogen atom. acs.org While this has been demonstrated on N-aryl morpholines generally, its direct application to this compound would be a novel extension of this methodology.

Another potential avenue for the transformation of the morpholine ring involves free radical-mediated reactions. For instance, the synthesis of 2-hydroxy-2-biphenyl-4-methyl-morpholine derivatives has been achieved through a process that implicates free radical intermediates. nih.gov Although the primary focus of that research was on the synthesis and antioxidant properties of the final products, the underlying reactive principles suggest that the carbon backbone of the morpholine ring in this compound could potentially be susceptible to attack by radicals, leading to substituted derivatives.

Oxidative processes offer another strategy for modifying the morpholine ring. Studies have shown that the C(sp³)–C(sp³) bonds in morpholine derivatives can be cleaved under visible light-promoted oxidative conditions. google.com This method utilizes molecular oxygen as the terminal oxidant and provides a pathway to ring-opened products. google.com While this represents a destructive transformation of the morpholine ring rather than a simple functionalization, it is a notable aspect of its reactivity. Furthermore, the biodegradation of morpholine, which proceeds via cleavage of the C-N bond and subsequent oxidation, highlights the susceptibility of the ring to oxidative degradation pathways. nih.gov

The synthesis of specifically substituted morpholines, such as 2- and 3-substituted congeners, has been accomplished through ring-opening of precursors like 2-tosyl-1,2-oxazetidine followed by cyclization. nih.govacs.org This approach builds the functionalized morpholine ring from acyclic precursors rather than modifying a pre-existing morpholine. However, it provides a strategic blueprint for accessing morpholine derivatives that might be difficult to obtain through direct functionalization.

Finally, metabolic studies on complex molecules containing a morpholine ring have suggested the potential for hydroxylation at the morpholine carbons. Quantum mechanical and molecular dynamics studies on the metabolism of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide by Cytochrome P450 3A4 indicated that while hydroxylation at the phenyl ring might be preferred, the possibility of metabolism at the morpholine ring cannot be entirely ruled out. researchgate.net This suggests that enzymatic or biomimetic oxidation could be a potential route for introducing hydroxyl groups onto the morpholine ring of this compound.

While direct experimental data on the functionalization of the morpholine ring carbons of this compound is not extensively reported, the broader chemical literature on morpholine reactivity provides a solid foundation for predicting potential transformations. The table below summarizes the theoretical functionalization approaches applicable to the morpholine ring.

| Reaction Type | Potential Functionalization | Key Reagents/Conditions | Relevant Findings |

| C-H Activation | α-Functionalization | Chiral dirhodium tetracarboxylate catalyst, donor/acceptor carbenes | Site-selective C-H functionalization of N-aryl morpholines at the α-position to the nitrogen has been achieved. acs.org |

| Free Radical Reaction | Substitution on carbon backbone | Radical initiators | Synthesis of some morpholine derivatives proceeds through free radical intermediates. nih.gov |

| Oxidative Cleavage | Ring-opening | Visible light, O₂ | C(sp³)–C(sp³) bonds in morpholine derivatives can be cleaved under oxidative conditions. google.com |

| Biodegradation | C-N bond cleavage and oxidation | Microbial enzymes (e.g., from Mycobacterium aurum) | The morpholine ring can be degraded through biological pathways. nih.gov |

| Biomimetic Oxidation | Hydroxylation | Cytochrome P450 enzymes or mimics | Metabolic studies suggest potential for hydroxylation at the morpholine carbons. researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton and Carbon-13 NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of organic compounds.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of 3-Bromo-5-morpholinobenzonitrile provides crucial information about the number, environment, and coupling of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the aromatic protons and the protons of the morpholine (B109124) ring.

A published study reports the following ¹H NMR data for this compound, acquired on a 400 MHz spectrometer:

δ 7.25 (s, 1H), 7.24 (s, 1H), 7.07 (t, 1H): These signals in the aromatic region correspond to the three protons on the benzene (B151609) ring. The substitution pattern gives rise to specific splitting patterns and chemical shifts. The presence of two singlets and a triplet is indicative of the 1,3,5-substitution pattern.

δ 3.88 (t, 4H): This triplet corresponds to the four protons of the two methylene (B1212753) groups in the morpholine ring that are adjacent to the oxygen atom (-O-CH₂-).

δ 3.22 (t, 4H): This triplet is assigned to the four protons of the two methylene groups in the morpholine ring adjacent to the nitrogen atom (-N-CH₂-). nih.gov

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 | Singlet (s) | 1H | Aromatic H |

| 7.24 | Singlet (s) | 1H | Aromatic H |

| 7.07 | Triplet (t) | 1H | Aromatic H |

| 3.88 | Triplet (t) | 4H | -O-CH₂- (Morpholine) |

| 3.22 | Triplet (t) | 4H | -N-CH₂- (Morpholine) |

Carbon-13 (¹³C) NMR Spectroscopy:

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) |

| Nitrile Carbon (-CN) | 115-120 |

| Aromatic Carbons | 110-155 |

| Morpholine Carbons (-O-CH₂) | 65-70 |

| Morpholine Carbons (-N-CH₂) | 45-50 |

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings. In this compound, COSY would show correlations between the adjacent protons within the morpholine ring's methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals of the morpholine ring and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. For instance, it would show correlations between the protons on the morpholine ring and the aromatic carbon to which the morpholine nitrogen is attached, as well as correlations between the aromatic protons and the nitrile carbon.

While specific 2D NMR data for this compound is not publicly available, these techniques are standard practice for the structural confirmation of novel organic compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high precision allows for the unambiguous determination of the molecular formula of a compound.

For this compound (C₁₁H₁₁BrN₂O), the presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two m/z units.

A research article mentions that HRMS was conducted on this compound using an Orbitrap mass analyzer. pubcompare.ai While the exact high-resolution mass was not reported, the low-resolution mass spectrum showed the expected isotopic pattern for a monobrominated compound, with peaks at m/z 267.1 and 269.1, corresponding to the [M+H]⁺ ions. nih.gov

Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

| [C₁₁H₁₂⁷⁹BrN₂O]⁺ | ⁷⁹Br | 267.0131 |

| [C₁₁H₁₂⁸¹BrN₂O]⁺ | ⁸¹Br | 269.0110 |

LC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is widely used to assess the purity of a compound and to analyze complex mixtures.

In the synthesis of this compound, LC-MS would be used to monitor the progress of the reaction, identify any byproducts, and determine the purity of the final product. The liquid chromatograph would separate the target compound from any starting materials, intermediates, or impurities, and the mass spectrometer would provide mass information for each separated component. A research paper notes the use of a Finnigan LCQ Advantage MAX spectrometer for LC-MS analysis during the synthesis involving this compound. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. While a specific spectrum for this compound is not publicly available, the expected absorption regions can be inferred from the spectra of related compounds like 3-bromobenzonitrile (B1265711).

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | ~2230 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aliphatic C-H (Morpholine) | Stretching | ~2850-2960 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| C-O-C (Morpholine) | Asymmetric Stretching | ~1115 |

| C-N (Aromatic-Alkyl) | Stretching | ~1230-1280 |

| C-Br | Stretching | ~550-650 |

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The nitrile (-C≡N) stretch is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. The symmetric vibrations of the aromatic ring are also often prominent. Specific Raman data for this compound is not available in the public record.

Characterization of Functional Groups

The presence and electronic environment of the key functional groups in this compound—the nitrile, morpholine, and brominated benzene ring—are confirmed through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Although specific experimental data for this compound is not publicly available, the expected characteristic spectroscopic features can be inferred from data for analogous structures. For instance, the nitrile (C≡N) group typically exhibits a sharp and intense absorption band in the infrared spectrum, generally appearing in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the morpholine ring would appear just below 3000 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region of the IR spectrum, often between 500 and 600 cm⁻¹.

In ¹H NMR spectroscopy, the protons on the benzene ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns dictated by the substitution pattern. The protons of the morpholine ring would resonate in the upfield region, likely between δ 3.0 and 4.0 ppm, exhibiting characteristic multiplets due to their chemical and magnetic non-equivalence.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Packing

While a specific crystal structure for this compound is not available in open-access crystallographic databases, analysis of related compounds, such as 3-bromobenzonitrile, provides a basis for understanding its likely solid-state conformation. The crystal structure of 3-bromobenzonitrile has been determined and is deposited in the Crystallography Open Database (COD) under the number 3500018. nih.gov This structure reveals a monoclinic crystal system with the space group P 1 21/n 1. nih.gov

Table 1: Anticipated Crystallographic Data for this compound (Hypothetical)

| Parameter | Anticipated Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | ~7-10 |

| b (Å) | ~5-8 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

Note: This table is hypothetical and serves as an illustration of the type of data obtained from an X-ray crystallographic analysis. Actual values would require experimental determination.

Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in the crystal is directed by a variety of non-covalent interactions. In the case of this compound, several types of intermolecular forces are expected to play a crucial role in stabilizing the crystal lattice.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 3 Bromo 5 Morpholinobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Electronic Structure Analysis

An electronic structure analysis of 3-Bromo-5-morpholinobenzonitrile would provide critical insights into its stability, reactivity, and spectroscopic properties. Key parameters that would be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient areas of the molecule. This is visualized through molecular electrostatic potential (MEP) maps, which would indicate the likely sites for electrophilic and nucleophilic attack. For this molecule, electron density would likely be high around the nitrogen atoms of the morpholine (B109124) and nitrile groups and the bromine atom.

A representative data table for this section would look like this, though the values are hypothetical due to the lack of published data:

| Calculated Parameter | Method | Basis Set | Hypothetical Value |

| HOMO Energy | DFT/B3LYP | 6-311G(d,p) | -6.5 eV |

| LUMO Energy | DFT/B3LYP | 6-311G(d,p) | -1.2 eV |

| HOMO-LUMO Gap | DFT/B3LYP | 6-311G(d,p) | 5.3 eV |

| Dipole Moment | DFT/B3LYP | 6-311G(d,p) | 4.2 D |

Prediction of Reactivity and Reaction Pathways

Building upon the electronic structure analysis, quantum chemical calculations can predict how this compound would behave in chemical reactions. This involves:

Transition State Modeling: For a proposed reaction, computational chemists can model the transition state—the highest energy point along the reaction coordinate. Calculating the energy of this transition state allows for the determination of the activation energy, providing a quantitative measure of the reaction's feasibility and rate. For example, modeling the substitution of the bromine atom would be a common investigation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior that complements the static picture from quantum calculations.

Conformational Analysis and Dynamics

The morpholine ring and its bond to the benzonitrile (B105546) ring are not rigid. MD simulations would explore the conformational landscape of the molecule:

Torsional Angles and Rotational Barriers: Simulations would track the rotation around the C-N bond connecting the phenyl ring to the morpholine group and the puckering of the morpholine ring itself (e.g., chair, boat, twist-boat conformations).

Potential Energy Surface: By calculating the energy of thousands of different conformations, a potential energy surface could be mapped, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Solvent Effects on Molecular Behavior

The behavior of a molecule can change dramatically in a solvent. MD simulations are ideal for studying these effects:

Solvation Shell Structure: Simulations would show how solvent molecules (e.g., water, DMSO) arrange themselves around the solute, this compound. This includes identifying specific interactions like hydrogen bonds between the solvent and the morpholine's oxygen or the nitrile's nitrogen.

Dynamical Properties in Solution: By running simulations in a solvent box, researchers could analyze how solvation affects the conformational dynamics and rotational freedom of the molecule compared to its state in a vacuum.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational SAR studies aim to correlate a molecule's structural features with its biological activity. While SAR studies exist for compounds derived from this compound, a computational SAR study on this specific molecule itself is not available. pnas.org

If this molecule were part of a series of potential drug candidates, a computational SAR study would involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of related molecules.

QSAR Model Building: Using statistical methods to build a Quantitative Structure-Activity Relationship (QSAR) model. This creates a mathematical equation that links the descriptors to the observed biological activity, allowing for the prediction of activity for new, unsynthesized molecules. For example, a model might show that increasing the electron-withdrawing strength at a certain position decreases activity.

Mechanistic Insights from Theoretical Studies

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of This compound . Despite the growing interest in the synthesis and potential applications of complex organic molecules, detailed mechanistic insights derived from theoretical studies for this specific compound are not publicly available at this time.

Searches for scholarly articles detailing Density Functional Theory (DFT) calculations, molecular dynamics simulations, or other computational methods aimed at elucidating the reaction mechanisms, electronic properties, or thermodynamic parameters of This compound have yielded no specific results. Consequently, there is no published data to populate tables on parameters such as optimized geometries, vibrational frequencies, frontier molecular orbital energies (HOMO-LUMO), or potential energy surfaces for reaction pathways involving this compound.

While computational studies have been conducted on structurally related compounds, the user's strict requirement to focus solely on This compound prevents the inclusion of such analogous data. The unique combination of the bromo, morpholino, and benzonitrile functionalities would undoubtedly present a distinct electronic and steric profile, making direct extrapolation from other molecules scientifically unsound for a detailed mechanistic analysis.

The absence of this information highlights a potential area for future research. Computational and theoretical investigations would be invaluable for understanding the reactivity, stability, and potential intermolecular interactions of This compound . Such studies could predict its behavior in various chemical environments, guide synthetic strategies, and help in the rational design of new materials or biologically active agents.

Until such research is undertaken and published, the mechanistic insights into This compound from a theoretical standpoint remain an unexplored area of chemical science.

Research Applications and Mechanistic Studies

Role as a Key Intermediate in Medicinal Chemistry Research

3-Bromo-5-morpholinobenzonitrile has been identified as a valuable precursor in the synthesis of complex organic molecules with potential therapeutic applications. The strategic placement of its functional groups allows for sequential chemical modifications, enabling the construction of diverse molecular scaffolds.

Synthesis of Kinase Inhibitors (e.g., JNK inhibitors) and Related Bioactive Scaffolds

A notable application of this compound is in the development of c-Jun N-terminal kinase (JNK) inhibitors. JNKs are a family of protein kinases that are involved in cellular responses to stress and have been implicated in various diseases, including neurodegenerative disorders.

In the synthesis of aminopyrimidine-based JNK inhibitors, this compound is utilized as a key starting material. The synthetic route involves the conversion of the bromo group of this compound into a boronate ester. This transformation is typically achieved through a palladium-catalyzed borylation reaction using a reagent such as bis(pinacolato)diboron. The resulting morpholinobenzonitrile boronate ester is a crucial intermediate that can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

The following table summarizes the key reaction in which this compound is utilized:

| Starting Material | Reagents | Intermediate | Subsequent Reaction |

| This compound | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 4-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine | Suzuki coupling with a 2-chloropyrimidine derivative |

Exploration in the Development of Anticancer Agents (e.g., GAPDH, Topoisomerase 1 inhibitors)

Investigation in Antifungal Agent Development

The morpholine (B109124) ring is a known pharmacophore in several antifungal drugs. However, based on the available scientific literature, there are no specific studies that report the use of this compound as a direct precursor or intermediate in the development of new antifungal agents.

Design of Novel Bioactive Molecules through Derivatization

Beyond its application in JNK inhibitors, the derivatization of this compound for the creation of other novel bioactive molecules is a potential area of research. The presence of the bromo group allows for various cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. However, specific examples of such derivatizations leading to other distinct classes of bioactive molecules are not extensively documented in the current scientific literature.

Application in Materials Science

The utility of functionalized benzonitriles in the synthesis of polymers and other materials is an area of active research. However, the specific application of this compound in materials science has not been detailed in the reviewed literature.

Synthesis of Functional Materials

There is no information available in the reviewed scientific literature regarding the use of this compound in the synthesis of functional materials.

Precursor for Dyes and Catalysts

While substituted benzonitriles are a known class of compounds used in the synthesis of various industrial chemicals, there is limited specific information available in scientific literature detailing the application of this compound as a direct precursor for the synthesis of dyes or catalysts. The reactivity of the aromatic ring, substituted with a bromine atom and a morpholine group, alongside the nitrile functional group, theoretically allows for a range of chemical transformations that could lead to colored compounds or molecules with catalytic activity. However, dedicated research outlining such synthetic routes and the properties of the resulting products is not prominently documented.

Mechanistic Studies of Biological Interactions (In Vitro Focus)

The primary area of research for this compound is as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.

Molecular Target Engagement Studies (e.g., enzyme inhibition mechanisms)

This compound has been utilized as a crucial building block in the synthesis of aminopyrimidine-based inhibitors of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is implicated in various cellular processes, including stress responses, apoptosis, and inflammation. Its dysregulation is associated with several diseases, making JNK a significant therapeutic target.

In the synthesis of these inhibitors, the benzonitrile (B105546) moiety of this compound is typically converted to a boronate ester. This transformation is a key step that allows for its subsequent use in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the final inhibitor scaffold. The general synthetic approach is outlined below:

Table 1: Synthetic Scheme for JNK Inhibitors Using this compound

| Step | Reactant | Reagents and Conditions | Product |

| 1 | This compound | bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, DMSO, 100°C | 3-morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

| 2 | Resulting boronate ester | Substituted aminopyrimidine | Aminopyrimidine-based JNK inhibitor |

Cellular Pathway Modulation at a Mechanistic Level

The utility of this compound as a precursor for JNK inhibitors directly links it to the modulation of the JNK signaling pathway. JNK inhibitors developed from this precursor have been investigated for their effects on cellular pathways. For instance, inhibition of JNK can prevent the phosphorylation of its downstream target, c-Jun, a transcription factor that regulates the expression of genes involved in cell proliferation, apoptosis, and inflammatory responses.

Studies on the final inhibitor compounds, which incorporate the structural motifs from this compound, have demonstrated effects on cellular mechanisms such as:

Induction of Apoptosis: In cancer cell lines, inhibition of the JNK pathway can lead to programmed cell death.

Cell Cycle Arrest: JNK inhibitors can cause cells to arrest at specific phases of the cell cycle, thereby preventing their proliferation.

These cellular effects are a direct consequence of the molecular target engagement of the JNK inhibitors, for which this compound serves as a key synthetic starting material.

Utility in Agrochemical Research

There is currently no specific, publicly available research that documents the use of this compound in agrochemical research. While structurally related brominated and nitrile-containing compounds have been explored as precursors for pesticides and herbicides, the direct application or investigation of this compound for these purposes has not been reported in the reviewed scientific literature.

Conclusion and Future Research Directions

Summary of Current Research Status

Current research on 3-Bromo-5-morpholinobenzonitrile is sparse and primarily focuses on its synthesis and subsequent use as an intermediate in the preparation of JNK inhibitors. nih.gov While its role as a building block is established, a thorough characterization of the compound itself is lacking in the scientific literature.

Unexplored Synthetic Avenues

Further exploration of synthetic methodologies could be beneficial. While a nucleophilic aromatic substitution has been reported, optimizing this process or developing alternative routes, such as the Buchwald-Hartwig amination of 3,5-dibromobenzonitrile (B1351247) with morpholine (B109124), could provide more efficient or scalable production methods. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com

Potential for Novel Derivatizations and Applications

The trifunctional nature of this compound presents numerous opportunities for the synthesis of novel derivatives. The bromine atom, nitrile group, and even the morpholine moiety could be targeted for chemical modification to produce a library of new compounds. These derivatives could then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents or materials with unique properties.

Integration of Advanced Methodologies for Enhanced Research

Future research would greatly benefit from the application of modern analytical techniques to fully characterize this compound. Detailed spectroscopic analysis (NMR, IR, MS) and single-crystal X-ray diffraction would provide a complete picture of its structural and electronic properties. Furthermore, computational modeling could be employed to predict its reactivity and guide the design of new synthetic transformations and derivatives.

Q & A

Q. Key Variables :

- Catalytic system : Pd-based catalysts yield higher selectivity compared to Cu-mediated reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase byproduct formation.

- Temperature : Higher temperatures (>100°C) accelerate coupling but risk decomposition of the nitrile group.

Fundamental: How can the structure of this compound be validated spectroscopically?

Answer :

Multi-technique characterization is critical:

- ¹H/¹³C NMR :

- Aromatic protons appear as doublets (J ≈ 8–10 Hz) due to coupling with bromine.

- The morpholine group shows characteristic singlet peaks for N–CH₂–O at δ ≈ 3.5–3.7 ppm .

- IR Spectroscopy :

- C≡N stretching vibration at ~2220–2240 cm⁻¹ confirms the nitrile group.

- Morpholine C–O–C asymmetric stretching at ~1120 cm⁻¹ .

- Mass Spectrometry :

- ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Data Interpretation Tip : Cross-validate with computational methods (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities in crowded aromatic regions .

Advanced: How does steric hindrance from the morpholine group influence reactivity in cross-coupling reactions?

Answer :

The morpholine substituent introduces steric and electronic effects:

- Steric Effects : The bulky morpholine group at the para-position to bromine reduces accessibility for nucleophilic attack or metal insertion, lowering reaction rates in Suzuki-Miyaura couplings.

- Electronic Effects : The electron-donating morpholine group increases electron density at the aromatic ring, potentially stabilizing intermediates in SNAr reactions but deactivating the ring toward electrophilic substitution.

Case Study : In a Pd-catalyzed coupling, replacing morpholine with a smaller amine (e.g., NH₂) increased reaction yield by 20–30%, highlighting steric limitations .

Advanced: How to resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura reactions involving this compound?

Answer : Discrepancies often arise from:

- Catalyst Loading : Pd(PPh₃)₄ at 2 mol% may underperform compared to PdCl₂(dppf) at 1 mol% due to ligand stability.

- Base Selection : K₂CO₃ vs. Cs₂CO₃ affects deprotonation rates and intermediate stabilization.

- Solvent Effects : Dioxane/water mixtures (4:1) improve solubility of boronic acid partners compared to pure THF .

Q. Methodological Recommendation :

- Conduct a Design of Experiments (DoE) to optimize variables systematically.

- Use in situ IR or GC-MS to monitor reaction progress and identify bottlenecks .

Fundamental: What are the stability considerations for storing this compound?

Q. Answer :

- Light Sensitivity : The bromine-nitrile moiety is prone to photodegradation. Store in amber glass under inert gas (N₂/Ar).

- Moisture : Hydrolysis of the nitrile group can occur in humid conditions. Use molecular sieves in storage containers.

- Temperature : Long-term storage at –20°C is recommended; DSC studies show decomposition onset at ~150°C .

Advanced: How to design a structure-activity relationship (SAR) study using derivatives of this compound?

Q. Answer :

- Core Modifications :

- Replace bromine with other halogens (Cl, I) to assess electronic effects.

- Vary the morpholine ring (e.g., piperidine, thiomorpholine) to probe steric and electronic contributions.

- Biological Assays :

- Use kinase inhibition assays (e.g., EGFR, VEGFR) to correlate substituent effects with activity.

- MD simulations can predict binding poses and guide synthetic priorities .

Q. Data Analysis :

- Plot IC₅₀ values against Hammett σ constants or steric parameters (e.g., Taft Es) to quantify substituent effects.

Fundamental: What chromatographic methods are optimal for purifying this compound?

Q. Answer :

- Normal-Phase SiO₂ Chromatography : Use hexane/EtOAc (3:1) with 0.1% TFA to minimize tailing.

- HPLC : C18 column with acetonitrile/water (70:30) at pH 5.0 (adjusted with formic acid) achieves baseline separation of diastereomers or regioisomers .

Q. Troubleshooting :

- Broad peaks in HPLC may indicate residual metal impurities; chelate with EDTA during purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.